2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide
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Overview
Description
2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide, also known as CHM-1, is a synthetic compound that has gained attention in the scientific community due to its potential use in cancer treatment. CHM-1 has been found to exhibit cytotoxic activity against several cancer cell lines, including breast, lung, and colon cancer.
Mechanism of Action
The mechanism of action of 2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide is not fully understood. However, it has been suggested that 2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide may inhibit the activity of protein kinases, which play a critical role in cancer cell growth and survival.
Biochemical and Physiological Effects
2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide has been found to exhibit cytotoxic activity against cancer cells without affecting normal cells. This selectivity makes 2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide a promising candidate for cancer treatment. 2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide has also been found to induce apoptosis and cell cycle arrest in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of 2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide is its selectivity towards cancer cells, which minimizes the potential for side effects. However, 2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide has limited solubility in water, which can make it difficult to work with in lab experiments. Additionally, more research is needed to fully understand the mechanism of action of 2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide.
Future Directions
There are several future directions for research on 2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of 2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide. Another area of interest is the investigation of the mechanism of action of 2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide to better understand how it exerts its cytotoxic effects on cancer cells. Additionally, more research is needed to evaluate the efficacy of 2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide in animal models and clinical trials.
Synthesis Methods
2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-hydroxybenzaldehyde, which is then reacted with 2-methoxybenzaldehyde to form the intermediate 3-(4-hydroxyphenyl)-3-(2-methoxyphenyl)propenal. This intermediate is then reacted with cyanoacetamide to form 2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide.
Scientific Research Applications
2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide has been extensively studied for its potential use in cancer treatment. Several studies have shown that 2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. 2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
properties
IUPAC Name |
(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-16-5-3-2-4-12(16)10-13(11-18)17(21)19-14-6-8-15(20)9-7-14/h2-10,20H,1H3,(H,19,21)/b13-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHIFQMHEBZOHB-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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